Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate
Overview
Description
Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate is an organic compound with the molecular formula C10H8Cl2F2O3 and a molecular weight of 285.07 g/mol. This compound is characterized by the presence of dichloro and difluoromethoxy groups attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate typically involves the reaction of 2,3-dichlorophenol with difluoromethyl ether in the presence of a base to form 2,3-dichloro-6-(difluoromethoxy)phenol. This intermediate is then esterified with methyl chloroacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenylacetates.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the development of pharmaceuticals with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of dichloro and difluoromethoxy groups enhances its binding affinity and specificity, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-dichlorophenylacetate: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.
Methyl 2,3-difluorophenylacetate: Lacks the dichloro groups, affecting its binding affinity and specificity.
Methyl 2,3-dichloro-6-methoxyphenylacetate: Contains a methoxy group instead of a difluoromethoxy group, leading to different biological activities.
Uniqueness
Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate is unique due to the presence of both dichloro and difluoromethoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 2-[2,3-dichloro-6-(difluoromethoxy)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2O3/c1-16-8(15)4-5-7(17-10(13)14)3-2-6(11)9(5)12/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPQNXRMVIIFGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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